molecular formula C4H8NNaO3 B12748727 sodium N-(2-hydroxyethyl)glycinate CAS No. 39237-66-6

sodium N-(2-hydroxyethyl)glycinate

Cat. No.: B12748727
CAS No.: 39237-66-6
M. Wt: 141.10 g/mol
InChI Key: UILYXOTXWSYIHA-UHFFFAOYSA-M
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Description

Sodium N-(2-hydroxyethyl)glycinate is a chemical compound of interest in biochemical and cosmetic research. While direct data is limited, its structural analogue, sodium N,N-bis(2-hydroxyethyl)glycinate (Bicine sodium salt, CAS 139-41-3), is a well-characterized substance used in laboratory settings and the manufacture of other substances . Related chemical derivatives are also explored for their surfactant properties in cosmetic formulations, where they can function as mild cleansing and foam-boosting agents . Researchers should note that handling this class of compounds requires appropriate safety measures. The related compound Bicine sodium salt is classified as causing severe skin burns and eye damage, may cause respiratory irritation and organ damage through prolonged or repeated exposure, and is very toxic to aquatic life . Appropriate personal protective equipment, including gloves, eye protection, and respiratory measures, is essential . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) before initiating any work with this compound.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

39237-66-6

Molecular Formula

C4H8NNaO3

Molecular Weight

141.10 g/mol

IUPAC Name

sodium;2-(2-hydroxyethylamino)acetate

InChI

InChI=1S/C4H9NO3.Na/c6-2-1-5-3-4(7)8;/h5-6H,1-3H2,(H,7,8);/q;+1/p-1

InChI Key

UILYXOTXWSYIHA-UHFFFAOYSA-M

Canonical SMILES

C(CO)NCC(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Sodium N 2 Hydroxyethyl Glycinate

Direct Synthesis Routes

Direct synthesis methods for sodium N-(2-hydroxyethyl)glycinate typically begin with readily available and structurally simple precursors. These routes are often favored for their efficiency and straightforward reaction pathways.

Alkylation Approaches from Glycine (B1666218) Precursors

One of the most common methods for synthesizing N-(2-hydroxyethyl)glycine, the precursor to its sodium salt, is through the alkylation of glycine. nih.govnih.govresearchgate.net This approach involves the introduction of a 2-hydroxyethyl group onto the nitrogen atom of the glycine molecule. A prevalent method involves the reaction of glycine with ethylene (B1197577) oxide. This reaction is an example of a nucleophilic addition where the amino group of glycine attacks the electrophilic carbon of the ethylene oxide ring, leading to the formation of the N-(2-hydroxyethyl) derivative. The reaction is typically carried out in an aqueous medium, and the subsequent addition of a sodium base, such as sodium hydroxide, yields the sodium salt.

Another alkylation strategy utilizes the reaction of a glycine ester, such as glycine ethyl ester, with a suitable alkylating agent. nih.govscilit.com This method can offer advantages in terms of solubility and reaction control. The resulting ester can then be hydrolyzed to the carboxylic acid and subsequently converted to the sodium salt. Phase-transfer catalysis has also been employed in the alkylation of glycine derivatives, which can enhance reaction rates and yields. researchgate.netacs.org

Hydrolysis of N-Cyanomethylated Ethanolamine (B43304) Intermediates

An alternative direct synthesis involves the preparation and subsequent hydrolysis of N-cyanomethylated ethanolamine. google.comgoogle.com This two-step process begins with the cyanomethylation of monoethanolamine, which involves reacting it with a cyanide source and formaldehyde. google.comgoogle.com The resulting intermediate, N-(2-hydroxyethyl)-N-(cyanomethyl)amine, is then subjected to alkaline hydrolysis. google.comgoogle.com

During hydrolysis, the nitrile group (-CN) is converted to a carboxylate group (-COO⁻) in the presence of a strong base like sodium hydroxide, and ammonia (B1221849) is released as a byproduct. google.com This reaction proceeds to form this compound directly. google.comgoogle.com This method is notable as it is a key step in the industrial production of other important chelating agents. google.com The hydrolysis can be conducted in a batch or continuous process, with reaction times typically ranging from 1 to 10 hours. google.comgoogle.com

Alternative Synthetic Pathways for Related N-(2-hydroxyethyl)glycinate Structures

Beyond the direct synthesis of the parent compound, various alternative pathways are utilized to create related structures and derivatives, such as surfactants, which incorporate the N-(2-hydroxyethyl)glycinate moiety.

Derivatization of Amino Alcohols

The derivatization of amino alcohols, particularly 2-aminoethanol, represents a versatile approach to synthesizing N-(2-hydroxyethyl)glycinate and its analogs. tandfonline.comtandfonline.comresearchgate.net A common strategy is the reaction of 2-aminoethanol with chloroacetic acid or its salts, such as sodium monochloroacetate. google.com In this nucleophilic substitution reaction, the amino group of 2-aminoethanol displaces the chloride ion from the chloroacetate, forming the desired N-C bond. The reaction conditions, such as pH, can be controlled to favor N-acylation over O-acylation. tandfonline.com

Another method involves the reaction of 2-aminoethanol with glyoxylic acid followed by a reduction step. chemicalbook.com This reductive amination process yields N-(2-hydroxyethyl)glycine, which can then be converted to its sodium salt. chemicalbook.com This pathway offers a high-yield route to the target compound. chemicalbook.com

Glycinate-Based Surfactant Synthesis by Acylation

The N-(2-hydroxyethyl)glycinate structure is a key component in a class of mild, biodegradable surfactants. scirp.orgnih.gov The synthesis of these surfactants typically involves the acylation of this compound or a related glycinate (B8599266) precursor. researchgate.netgoogle.comgoogle.com In this process, a fatty acyl chloride, derived from sources like coconut or palm oil, is reacted with the glycinate in an alkaline medium, often employing the Schotten-Baumann reaction conditions. scirp.orgnih.gov

This reaction results in the formation of an amide linkage between the fatty acid chain and the nitrogen atom of the glycinate, creating an N-acyl-N-(2-hydroxyethyl)glycinate surfactant. google.com The length and nature of the fatty acid chain can be varied to fine-tune the surfactant's properties, such as its foaming ability and detergency. researchgate.net

Table 1: Comparison of Synthetic Routes for Glycinate-Based Surfactants

Synthesis MethodReactantsKey Reaction TypeProduct Class
Acylation of GlycinatesThis compound, Fatty Acyl ChlorideSchotten-Baumann ReactionN-acyl-N-(2-hydroxyethyl)glycinate
Direct from Vegetable OilsVegetable Oil, Sodium GlycinateTransamidationAcyl Glycine Surfactants

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chelating agents like this compound to minimize environmental impact. tandfonline.comresearchgate.nettandfonline.com Key areas of focus include the use of environmentally benign solvents, the development of catalyst-based processes, and the pursuit of atom-efficient reaction pathways.

One of the primary green chemistry strategies is the use of water as a solvent, which is non-toxic, non-flammable, and abundant. tandfonline.com Many of the synthetic routes to this compound, particularly those starting from glycine or ethanolamine, are amenable to being carried out in aqueous media. google.comtandfonline.com

Furthermore, research into the development of biodegradable chelating agents is a significant aspect of green chemistry in this field. researchgate.net While some traditional chelating agents are persistent in the environment, N-(2-hydroxyethyl)glycinate and its derivatives are often more readily biodegradable. researchgate.net The synthesis of such compounds from renewable resources, such as vegetable oils for the acyl portion of surfactants, further enhances their green credentials. scirp.orgresearchgate.net The development of enzymatic and biocatalytic methods for the synthesis of N-acyl amino acid surfactants also represents a promising green alternative to traditional chemical methods that often rely on harsh reagents. nih.gov

Table 2: Green Chemistry Metrics in Amide Synthesis

Green Chemistry MetricDescriptionRelevance to N-(2-hydroxyethyl)glycinate Synthesis
Atom Economy (AE)The measure of the efficiency of a chemical reaction in converting reactants to desired products.High atom economy is desirable to minimize waste.
Environmental Factor (E-Factor)The mass ratio of waste to desired product.A lower E-Factor indicates a more environmentally friendly process.
Process Mass Intensity (PMI)The ratio of the total mass of materials used to the mass of the final product.A lower PMI signifies a more sustainable and efficient process.

This table is based on general principles of green chemistry applied to amide synthesis, as specific data for this compound was not available in the search results. researchgate.net

Reaction Kinetics and Mechanistic Investigations of Synthesis

Rate Law Determination

For the synthesis of N-(2-hydroxyethyl)glycine via the catalytic dehydrogenation of diethanolamine (B148213), a kinetic model has been proposed to describe the reaction rate. The process is treated as two consecutive reactions where diethanolamine is first converted to N-(2-hydroxyethyl)glycine, which is then converted to iminodiacetic acid. encyclopedia.pub

Based on studies of the dehydrogenation of diethanolamine over a Raney-Cu catalyst, a rate equation was derived. The proposed kinetics model suggests that the rate-controlling step is the dehydrogenation reaction occurring on the surface of the catalyst. The rate law was formulated as: encyclopedia.pub

r = (k * K_A * C_A) / (1 + K_A * C_A)

Where:

r is the reaction rate.

k is the reaction rate constant.

K_A is the adsorption equilibrium constant of diethanolamine (DEA) on the catalyst surface.

C_A is the concentration of diethanolamine.

The effective reaction rate constants and the corresponding activation energies for the two consecutive stages of IDA synthesis from DEA (with HEG as the intermediate) were determined to be 73.7 kJ/mol and 67.2 kJ/mol, respectively. encyclopedia.pub

Kinetic Parameters for the Dehydrogenation of Diethanolamine encyclopedia.pub
ParameterValueDescription
Activation Energy (Stage 1: DEA → HEG)73.7 kJ/molEnergy barrier for the conversion of Diethanolamine to N-(2-hydroxyethyl)glycine.
Activation Energy (Stage 2: HEG → IDA)67.2 kJ/molEnergy barrier for the conversion of N-(2-hydroxyethyl)glycine to Iminodiacetic acid.

Identification of Transition States

Detailed experimental or computational studies that specifically identify and characterize the transition states for the synthesis of this compound are not extensively available in the reviewed scientific literature. While mechanistic pathways are proposed, the precise high-energy transition state structures, which are critical for a complete understanding of the reaction mechanism at a molecular level, have not been explicitly detailed for pathways like the dehydrogenation of diethanolamine or the hydrolysis of 2-(N-cyanomethylamino)ethanol.

Computational chemistry is a powerful tool for modeling reaction mechanisms and identifying transition states. e3s-conferences.org For related reactions, such as the interconversion of glycine's neutral and zwitterionic forms, transition states have been calculated using various levels of theory. researchgate.net However, similar dedicated studies for the primary industrial synthesis routes of N-(2-hydroxyethyl)glycinate are not prominently published. Elucidating these transition states would require sophisticated computational modeling to map the potential energy surface of the reaction and identify the saddle points corresponding to the highest energy barriers between reactants and products.

Advanced Characterization Techniques for Sodium N 2 Hydroxyethyl Glycinate

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of sodium N-(2-hydroxyethyl)glycinate, identifying its functional groups, and determining its exact molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific data for this compound is not extensively published, analysis of its parent acid, N-(2-hydroxyethyl)glycine, and structurally similar compounds provides expected chemical shift ranges. In solution-state NMR, typical ¹H NMR chemical shifts would include signals for the hydroxyethyl (B10761427) protons (around 3.6–3.8 ppm) and the methylene (B1212753) protons adjacent to the amine (around 3.2 ppm).

Solid-state NMR (ssNMR) provides information about the molecular structure and packing in the crystalline state. For amino acid derivatives like N-(2-hydroxyethyl)glycinate, ssNMR is particularly sensitive to polymorphism, where different crystal forms exhibit distinct NMR signals. nsf.govrsc.org Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are used to acquire high-resolution spectra of solid samples. For instance, in studies of glycine (B1666218), the carboxyl ¹³C chemical shift is a clear indicator of the polymorphic form, with α-glycine resonating at 176.45 ppm and γ-glycine at 174.48 ppm. nsf.gov Similar sensitivity would be expected for this compound, where the local electronic environment, dictated by hydrogen bonding and crystal packing, would influence the observed chemical shifts. rsc.org Advanced ssNMR experiments can also identify different amino acid types within a sample based on characteristic chemical shifts for Cα, Cβ, and N nuclei. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the N-(2-hydroxyethyl)glycinate Moiety.
NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹H-CH₂- (glycinate)~3.2Methylene group adjacent to the nitrogen.
¹H-CH₂-CH₂- (hydroxyethyl)~3.6 - 3.8Methylene groups of the hydroxyethyl side chain.
¹³C-COO⁻ (carboxylate)~175 - 180Highly sensitive to the local crystalline environment in ssNMR.
¹³C-CH₂- (glycinate)~55 - 60Carbon adjacent to the nitrogen and carboxylate.
¹³C-CH₂-CH₂- (hydroxyethyl)~60 - 65Carbons of the hydroxyethyl side chain.

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The analysis of N-(2-hydroxyethyl)glycinate and its analogues, particularly metal complexes, reveals key vibrational bands that confirm its structure. nih.gov

The FTIR spectrum is characterized by strong absorptions corresponding to the carboxylate group (COO⁻), the hydroxyl group (O-H), and the carbon-nitrogen (C-N) bond. In metal complexes of the related ligand N,N-bis(2-hydroxyethyl)glycine (bicine), the coordination mode of the ligand influences the position of these bands. nih.gov For instance, the asymmetric stretching vibration of the carboxylate group is a key indicator of its coordination. The broadness and position of the O-H stretching band can indicate the extent of hydrogen bonding within the crystal lattice. Evolved gas analysis using TG-FTIR on related compounds like glycine has been used to identify gaseous products during thermal decomposition by tracking characteristic bands for molecules like CO₂, NH₃, and H₂O. researchgate.net

Table 2: Characteristic FTIR Vibrational Bands for Hydroxyethylglycinate and Analogues.
Frequency Range (cm⁻¹)AssignmentDescription
3400 - 3200ν(O-H)Stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding.
3100 - 3000ν(N-H)Stretching vibration of the secondary amine group.
1650 - 1580νas(COO⁻)Asymmetric stretching of the carboxylate group. Its position is sensitive to coordination with a metal ion.
1450 - 1380νs(COO⁻)Symmetric stretching of the carboxylate group.
~1465ν(C-N)Stretching vibration of the carbon-nitrogen bond. rsc.org
~1100 - 1000ν(C-O)Stretching vibration of the alcohol C-O bond.

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to deduce its structure through fragmentation analysis. Electrospray ionization (ESI) is a common technique for such compounds. researchgate.net

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ of the free acid (N-(2-hydroxyethyl)glycine) would be observed with an m/z of 118.05. acs.org In positive mode, the sodium salt could show the sodiated adduct of the free acid [M+Na]⁺. Tandem MS (MS/MS) experiments, involving the collision-induced dissociation (CID) of a selected precursor ion, provide structural information. For related compounds, fragmentation pathways often involve the loss of small neutral molecules such as H₂O and CO₂. mdpi.com The fragmentation pattern helps to confirm the connectivity of the glycinate (B8599266) backbone and the hydroxyethyl side chain. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. rsc.org

Table 3: Expected Mass Spectrometry Peaks for N-(2-hydroxyethyl)glycine.
IonFormulaCalculated m/zTechnique
[M-H]⁻C₄H₈NO₃⁻118.051ESI Negative Mode
[M+H]⁺C₄H₁₀NO₃⁺120.065ESI Positive Mode
[M+Na]⁺C₄H₉NNaO₃⁺142.047ESI Positive Mode

Crystallographic Studies for Solid-State Architecture

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Single crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for crystalline materials. unimi.itwarwick.ac.uk While a structure for this compound itself is not prominently reported, the structures of metal complexes containing the closely related N,N-bis(2-hydroxyethyl)glycinate (bicinate) ligand have been solved. These structures reveal how the hydroxyethylglycinate moiety coordinates to metal centers.

For example, in a cobalt(II) complex, the bicinate ligand coordinates to the Co(II) ion in a distorted octahedral geometry through two nitrogen atoms and four oxygen atoms (two from hydroxyl groups and two from carboxylate groups). researchgate.net In a cadmium(II) complex, the bicinate ligand demonstrates its versatility by chelating one cadmium atom through a carboxylate oxygen, the nitrogen, and both hydroxyl oxygens, while also bridging a second cadmium atom through its carboxylate group. nih.gov Such studies show the flexible coordination behavior of the ligand, which is dictated by the metal ion and crystallization conditions. The data obtained from SC-XRD includes the crystal system, space group, and unit cell dimensions.

Table 4: Crystallographic Data for Metal Complexes of N,N-bis(2-hydroxyethyl)glycinate (Bicine).
Parameter[Co(C₆H₁₂NO₄)₂]·H₂O researchgate.net[Cd₂(O₂CPh)₂(C₆H₁₂NO₄)₂]n nih.gov
Crystal SystemMonoclinicTetragonal
Space GroupP2₁/cP4₁2₁2
a (Å)19.27412.737
b (Å)12.003312.737
c (Å)7.19618.288
β (°)100.08190
Volume (ų)1639.12969.4
Z4Not specified

Powder X-ray diffraction (PXRD) is a rapid and powerful technique for the characterization of bulk crystalline materials. researchgate.net It is primarily used to identify the crystalline phase of a material and to detect the presence of different polymorphic forms or impurities. mdpi.comacs.org Each crystalline solid produces a unique diffraction pattern, characterized by a series of peaks at specific scattering angles (2θ), which acts as a "fingerprint" for that phase. googleapis.com

For a given sample of this compound, PXRD would be used to confirm its phase purity. If multiple polymorphic forms exist, each would have a distinct PXRD pattern. The experimental pattern can be compared to a pattern calculated from single-crystal X-ray diffraction data to confirm the bulk sample corresponds to the single crystal structure. rsc.org Furthermore, variable-temperature PXRD can be employed to study phase transitions between different polymorphic forms as a function of temperature. mdpi.com This is crucial for understanding the thermodynamic stability of different crystal forms.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are fundamental in separating and quantifying the components of a mixture, making them ideal for assessing the purity of this compound and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purity assessment of this compound. This technique separates components based on their differential partitioning between a stationary phase and a mobile phase.

For the analysis of this compound, a reverse-phase HPLC method is often employed. In this approach, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. A typical mobile phase might consist of a mixture of acetonitrile (B52724), water, and an acid like phosphoric acid or formic acid for mass spectrometry applications. sielc.com UV detection at a wavelength of 210 nm is commonly used to identify and quantify the compound and any impurities. The retention times are calibrated against reference standards to ensure accurate identification.

A study detailing the analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine, a related aromatic amine, utilized a Primesep 100 mixed-mode column with a mobile phase of acetonitrile and water, buffered with sulfuric acid, and UV detection at 210 nm. sielc.com While not directly for this compound, this illustrates a common methodological approach for similar compounds.

Below is a table summarizing typical HPLC conditions for the analysis of related compounds, which can be adapted for this compound:

ParameterValue/Range
Column C18, Primesep 100
Mobile Phase Acetonitrile, Water, Phosphoric Acid/Formic Acid
Detection UV at 210 nm
Flow Rate 1.0 mL/min
Column Temperature 20-30°C

Ion Chromatography (IC) for Charged Species Analysis

Ion Chromatography (IC) is a specialized form of HPLC that is particularly effective for the analysis of charged species, such as the sodium cation and the glycinate anion in this compound, as well as any ionic impurities. researchgate.netresearchgate.net This technique utilizes ion-exchange resins as the stationary phase to separate ions based on their charge and size. researchgate.net

In the analysis of this compound, IC can be used to determine the concentration of sodium ions and to detect and quantify other charged impurities that may be present from the synthesis process, such as chloride or sulfate (B86663) ions. researchgate.netreagecon.com A cation exchange column with an eluent like methanesulfonic acid can be used for the analysis of sodium ions. researchgate.net For anions, an anion exchange column is used. uky.edu Conductivity detection is the most common method for detecting the separated ions. researchgate.net

The development of an IC method for the precise analysis of sodium and chloride in sweat for cystic fibrosis diagnosis highlights the capability of this technique for accurate ion quantification. nih.gov This method demonstrated excellent precision and linearity, making it suitable for applications requiring high accuracy. nih.gov

The following table outlines typical parameters for Ion Chromatography analysis:

ParameterValue/Range
Column Cation exchange or Anion exchange
Eluent Methanesulfonic acid (for cations)
Detection Conductivity
Flow Rate 1.0 mL/min
Column Temperature 30-35°C

Thermal Analysis Techniques for Compound Stability

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods provide critical information about its thermal stability and decomposition behavior. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common thermal analysis techniques. woodresearch.sk

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This is useful for determining the temperature at which the compound begins to decompose. For a related compound, N,N-Bis(2-hydroxyethyl)glycine, TGA shows weight loss starting above 190°C, which is attributed to decarboxylation. A similar thermal behavior would be expected for its sodium salt.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. mosbri.eu DSC can identify phase transitions such as melting and can also provide information on decomposition. For high-purity samples of N,N-Bis(2-hydroxyethyl)glycine (>99%), an endothermic peak is observed between 193-195°C. Studies on sodium glycinate solutions have also utilized DSC to measure heat capacity. researchgate.net

The table below summarizes findings from thermal analysis of related compounds:

TechniqueObservationTemperature (°C)
TGA Onset of weight loss (decarboxylation)> 190
DSC Endothermic peak (melting/decomposition)193 - 195

These advanced characterization techniques are essential for ensuring the quality, purity, and stability of this compound for its various applications.

Coordination Chemistry and Chelation Mechanisms of Hydroxyethylglycinate Ligands

Metal Ion Complexation Thermodynamics and Kinetics

The thermodynamic and kinetic aspects of metal ion complexation with hydroxyethylglycinate are crucial for understanding the stability and formation rates of the resulting complexes. These parameters are influenced by factors such as the nature of the metal ion, pH, and the solvent system.

Hydroxyethylglycinate, often in its monoanionic form (bicH2-), readily forms complexes with a range of divalent transition metal ions. nih.gov The stability of these complexes is a key area of study, with stability constants determined for various metal-ligand systems. It has been noted that the [M(bicH2)(H2O)x]+ species is often the predominant form in solution. nih.gov The use of bicine (B94160) as a buffer in biochemical studies requires careful consideration due to its strong complexation properties, which can lead to the sequestration of metal ions from the system. nih.govnih.gov

Studies have shown that the stability of metal complexes with N-(2-hydroxyethyl)glycinate generally follows the Irving-Williams series. researchgate.net The binding affinity is significant, and in the case of N-hydroxyethylglycinate (HOGly-), the participation of the hydroxyl group in coordination dramatically increases, leading to high formation degrees for M(HOGly)+ species. researchgate.net

The interaction of various transition metal ions with bicine has been investigated, revealing the formation of stable complexes. researchgate.net The stability constants for the 1:1 binary complexes of several divalent transition metal ions with bicine have been determined, highlighting the ligand's strong binding capabilities. researchgate.net

Table 1: Stability Constants (log K) for 1:1 Metal-Bicine Complexes

Metal Ion log K
Cu(II) 8.1
Ni(II) 6.4
Co(II) 5.1
Zn(II) 5.0
Mn(II) 2.7

Note: Data extracted from potentiometric studies on the complexation of bicine with various divalent metal ions.

The versatility of hydroxyethylglycinate as a ligand stems from its ability to adopt various chelation modes. It can act as a multidentate ligand, coordinating to a metal ion through its tertiary nitrogen atom, one or both carboxylate oxygen atoms, and the hydroxyl oxygen atom. krishisanskriti.org This flexibility allows for the formation of multiple stable five-membered chelate rings. nih.govkrishisanskriti.org

In many complexes, the hydroxyethylglycinate ligand acts as a tridentate chelating agent, binding through the nitrogen atom, a carboxylate oxygen, and the hydroxyl oxygen. This N,O,O-coordination is a common motif. For instance, in a cobalt(II) complex, the ligand was found to coordinate through the nitrogen, one carboxylate oxygen, and one hydroxyl oxygen.

The coordination mode can also be more complex, involving bridging between metal centers. In a cadmium(II) coordination polymer, the bicinate(-1) ligand chelates one cadmium atom through a carboxylate oxygen, the nitrogen, and both hydroxyl oxygen atoms, while also bridging to a second cadmium atom through its carboxylate group. nih.gov This demonstrates the ligand's ability to facilitate the formation of extended structures. nih.gov The specific chelation mode is influenced by the metal ion's coordination preferences, the stoichiometry of the reaction, and the presence of other ligands. krishisanskriti.org

Structural Characterization of Metal-Hydroxyethylglycinate Complexes

The precise arrangement of atoms in metal-hydroxyethylglycinate complexes is elucidated through structural characterization techniques, primarily single-crystal X-ray diffraction for the solid state and various spectroscopic methods for solution-state analysis.

The ability of the hydroxyethylglycinate ligand to bridge metal ions often leads to the formation of coordination polymers. A notable example is a cadmium(II) complex, [Cd2(O2CPh)2(bicH2)2]n, which forms a one-dimensional chain structure. nih.gov In this polymer, one Cd(II) ion is eight-coordinate, bound by two bicinate(-1) ligands and two benzoate (B1203000) ligands. Each bicinate ligand chelates this Cd(II) ion through a carboxylate oxygen, the nitrogen, and both hydroxyl oxygens, and also bridges to an adjacent six-coordinate Cd(II) ion via its carboxylate group. nih.gov

Another example is a cobalt(II) complex, [Co(C6H12O4)2]·H2O, where the Co(II) ion exhibits a distorted octahedral geometry. iucr.org It is coordinated by two nitrogen atoms in the apical positions and by two hydroxyl oxygen atoms and two carboxylate oxygen atoms in the equatorial plane, all from two distinct N,N-bis(2-hydroxyethyl)glycine ligands. iucr.org These individual complex units are then interconnected through extensive hydrogen bonding to form a layered supramolecular structure. iucr.org

The pH of the reaction medium can also play a crucial role in the final structure, influencing the assembly of coordination networks from simple monomers to one-, two-, or even three-dimensional polymers. acs.org

Table 2: Selected Crystallographic Data for Metal-Hydroxyethylglycinate Complexes

Compound Crystal System Space Group Key Structural Feature
[Cd2(O2CPh)2(bicH2)2]n nih.gov Tetragonal P41212 1D coordination polymer with bridging bicinate ligands. nih.gov
[Co(C6H12O4)2]·H2O iucr.org Monoclinic P21/c Distorted octahedral Co(II) with layered structure via H-bonding. iucr.org

In solution, the conformation and stability of metal-hydroxyethylglycinate complexes are dynamic and can be influenced by pH and the presence of other coordinating species. Spectroscopic techniques are often employed to probe these aspects. It is generally observed that the [M(bicH2)(H2O)x]+ species is a predominant form in aqueous solutions for many divalent metal ions. nih.gov

Influence of Hydroxyethylglycinate Ligands on Metal Ion Reactivity

The coordination of a hydroxyethylglycinate ligand to a metal ion can significantly alter the metal's reactivity. The chelation can stabilize certain oxidation states of the metal, modify its redox potential, and influence its catalytic activity.

The strong binding of hydroxyethylglycinate can effectively sequester metal ions, which is a key consideration in its use as a biological buffer. nih.gov This sequestration can prevent the metal ion from participating in other reactions.

Furthermore, the coordination environment provided by the ligand can influence the kinetics of substitution reactions at the metal center. For instance, in palladium(II) complexes, the N,O-chelation of glycinate (B8599266) derivatives is a characteristic coordination mode that affects the lability of other coordinated ligands, such as water molecules. mdpi.com The substitution of these labile ligands is a fundamental step in the mechanism of action for some metal-based drugs and catalysts. mdpi.com

Ligand Design Principles for Enhanced Chelation

The efficacy of a chelating agent, such as sodium N-(2-hydroxyethyl)glycinate, is determined by the stability and selectivity of the complexes it forms with metal ions. Enhancing these properties through rational ligand design is a cornerstone of coordination chemistry. For hydroxyethylglycinate and its analogs, design principles focus on strategic modifications to the ligand's core structure to optimize its interaction with target metals. Key strategies involve modulating the ligand's denticity, altering its backbone structure, and leveraging the electronic properties of its donor atoms.

A fundamental principle for enhancing chelation is increasing the number of donor atoms, or denticity, that can bind to a central metal ion. This is a direct application of the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands. libretexts.orglibretexts.org The N-(2-hydroxyethyl)glycinate anion is a prime example of this principle in action. It improves upon the simpler bidentate glycinate ligand by incorporating a hydroxyethyl (B10761427) group. This third potential coordination site—the hydroxyl oxygen—allows the ligand to act in a tridentate fashion, binding a metal ion via the amine nitrogen, the carboxylate oxygen, and the hydroxyl oxygen. nih.gov This results in the formation of multiple stable five-membered chelate rings, which significantly increases the stability of the resulting metal complex compared to that formed with simple glycinate.

Research has demonstrated that the participation of the hydroxyl group in metal-ion coordination is substantial, leading to a dramatic increase in complex stability. uzh.ch This enhancement is evident when comparing the stability constants (log K₁) of metal complexes.

Table 1: Comparison of First Stability Constants (log K₁) for Metal Complexes of Glycinate and N-(2-hydroxyethyl)glycinate in Aqueous Solution

Metal IonGlycinate (log K₁)N-(2-hydroxyethyl)glycinate (log K₁)Reference
Cu(II)8.139.5 rsc.orgacs.org
Ni(II)5.767.2 rsc.orgacs.org
Co(II)4.686.2 rsc.orgacs.org
Zn(II)4.86.4 rsc.orgacs.org
Cd(II)4.35.7 rsc.orgacs.org

Further increasing denticity by adding more chelating arms can lead to even greater stability. A well-studied example is N,N-bis(2-hydroxyethyl)glycine, commonly known as bicine. Bicine, which features a second hydroxyethyl group, can act as a tetradentate ligand, coordinating to a metal ion through the nitrogen, one carboxylate oxygen, and both hydroxyl oxygens. nih.gov This structural modification further enhances the ligand's binding affinity for various metal ions. researchgate.netresearchgate.net

Modifying the ligand backbone is another critical design strategy to improve chelation. This can involve altering the spacing between donor groups to optimize the "bite angle" for a specific metal ion, thereby increasing selectivity. libretexts.org Another approach is to incorporate more rigid or electronically stable moieties into the ligand's framework. For instance, research into the oxidative degradation of aminopolycarboxylate chelating agents has shown that incorporating a pyridine (B92270) ring can result in ligands that are more resistant to degradation while maintaining strong chelating abilities. researchgate.net Such a modification could hypothetically be applied to a hydroxyethylglycinate framework to create a more robust chelator for demanding applications.

Table 2: Summary of Ligand Design Principles for Enhanced Chelation

Design PrincipleStructural ModificationExpected EffectExample
Increase DenticityAdd additional coordinating groups (e.g., -CH₂CH₂OH, -CH₂COOH).Increased complex stability (Chelate Effect).Progression from Glycine (B1666218) to N-(2-hydroxyethyl)glycine to Bicine.
Alter Ligand BackboneIncorporate rigid or stable moieties (e.g., aromatic rings).Enhanced thermal/chemical stability and selectivity.Replacing the aliphatic backbone with a pyridine ring. researchgate.net
Modify Donor AtomsChange the type of donor atom or its electronic environment.Modulated bond strength and complex stability.Use of Schiff base nitrogens for stronger π-acceptor character.
Control Steric HindranceAdjust the size and placement of substituent groups.Improved selectivity and accessibility of the metal binding site.Avoiding bulky groups near the N, O donor atoms.

Interfacial Phenomena and Surfactant Properties of Sodium N 2 Hydroxyethyl Glycinate Derivatives

Surface Activity and Interfacial Tension Reduction

Sodium N-(2-hydroxyethyl)glycinate and its N-acyl derivatives are part of a class of amino acid-based surfactants renowned for their high surface activity. ontosight.ai This activity stems from their amphiphilic molecular structure, which features a hydrophilic (water-attracting) glycinate (B8599266) head group and a hydrophobic (water-repelling) tail, typically a long-chain fatty acyl group. ontosight.aiontosight.aiontosight.ai When introduced into a liquid like water, these molecules preferentially migrate to interfaces, such as the air-water or oil-water interface, to orient themselves in a way that satisfies the energetic preferences of both parts of the molecule. This adsorption at the interface disrupts the cohesive energy of the solvent molecules, leading to a significant reduction in surface or interfacial tension. ontosight.aiontosight.ai

The effectiveness of these surfactants in reducing surface tension is quantified by the minimum surface tension value achieved at or above the critical micelle concentration (γCMC). For instance, sodium cocoyl glycinate, a mixture of N-acyl glycinates derived from coconut oil fatty acids, can reduce the surface tension of water to approximately 33 mN/m. scirp.orgresearchgate.net Similarly, N-acyl glycinates derived from other vegetable oils, such as peanut oil and soybean oil, have been shown to lower water's surface tension to values of 31.6 mN/m and 33.4 mN/m, respectively. researchgate.net Studies on sodium lauroyl glycinate have reported surface tension values as low as 20.96 mN/m and within the range of 32–36 mN/m under various conditions. researchgate.netnih.govfrontiersin.org This potent ability to lower surface tension is fundamental to their function in wetting, foaming, and emulsification.

Micellization Behavior and Critical Micelle Concentration (CMC)

Above a specific concentration known as the critical micelle concentration (CMC), surfactant monomers in the bulk solution begin to self-assemble into organized aggregates called micelles. wikipedia.org This is a spontaneous process driven by the hydrophobic effect, where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment. scirp.org The CMC is a crucial parameter, as it marks the point of saturation of the air-water interface and the onset of micelle formation, after which properties like surface tension remain relatively constant. wikipedia.org

Glycinate-based surfactants generally exhibit low CMC values, indicating high efficiency in forming micelles. academie-sciences.fr For example, sodium cocoyl glycinate, a commercially significant derivative, has a reported CMC of 0.21 mmol/L (or 1.690 g/L at 25°C). scirp.orgresearchgate.net This value is notably lower than that of some other common surfactants like sodium lauroyl glycinate (CMC ≈ 12 mmol/L) and sodium lauroyl sarcosinate (CMC ≈ 14.3 mmol/L), suggesting a strong tendency for self-aggregation in the cocoyl derivative. scirp.orgresearchgate.net The formation of micelles is thermodynamically favored, as indicated by the negative free energy of micellization (ΔG). scirp.org These micelles can exist in various forms, from simple spherical structures to more complex arrangements like vesicles or worm-like micelles, depending on the specific molecular structure, concentration, and solution conditions. bohrium.comresearchgate.net

SurfactantCMC (mmol/L)Surface Tension at CMC (γCMC) (mN/m)Source
Sodium Cocoyl Glycinate0.21~33.0 scirp.orgresearchgate.net
Sodium Lauroyl Glycinate12.020.96 researchgate.net
Acyl Glycinate (from Peanut Oil)0.05731.6 researchgate.net
Acyl Glycinate (from Soybean Oil)0.0533.4 researchgate.net

Emulsification and Solubilization Mechanisms

The primary role of surfactants like this compound derivatives in many applications is to facilitate the mixing of immiscible liquids, such as oil and water, through emulsification. ontosight.ai By reducing the interfacial tension between the oil and water phases, the surfactant lowers the energy required to create the large interfacial area characteristic of an emulsion. The surfactant molecules adsorb at the surface of the oil droplets, forming a protective film with their hydrophobic tails embedded in the oil and their hydrophilic heads facing the water. ontosight.aiontosight.ai This film acts as a barrier, preventing the droplets from coalescing and thereby stabilizing the emulsion. academie-sciences.fr Studies have shown that N-fatty acyl amino acid surfactants can produce oil-in-water emulsions that remain stable for extended periods. researchgate.net

Solubilization is another critical function of these surfactants, occurring at concentrations above the CMC. The hydrophobic core of the micelles creates a nonpolar microenvironment within the aqueous solution. nepjol.info This allows the micelles to encapsulate and dissolve substances that are otherwise insoluble in water, such as oils, fragrances, and certain active ingredients. This mechanism is vital in cleaning applications for the removal of oily soils and in pharmaceutical formulations to improve the delivery of poorly soluble drugs. ontosight.aiontosight.ai

Structure-Property Relationships in Glycinate-Based Surfactants

The performance of glycinate-based surfactants is intricately linked to their molecular architecture. scirp.orgbohrium.com Subtle changes in either the hydrophobic tail or the hydrophilic head group can lead to significant differences in their interfacial and aggregation properties.

Enhanced Surface Activity: Longer chains promote more efficient packing at the interface, resulting in a greater reduction in surface tension. researchgate.net

Lower Critical Micelle Concentration (CMC): As the hydrophobic chain lengthens, the driving force for the molecules to escape the aqueous environment and form micelles increases. academie-sciences.frresearchgate.net Consequently, micellization occurs at a lower concentration. For example, acyl glycinates derived from peanut oil (rich in C16-C18 chains) and soybean oil (rich in C18 chains) exhibit significantly lower CMCs (0.057 and 0.05 mmol/L, respectively) compared to sodium cocoyl glycinate (0.21 mmol/L), which has a shorter average chain length. researchgate.net

Increased Micelle Size: A longer hydrocarbon chain generally results in the formation of larger micelles. academie-sciences.fr

Research has also shown that structural features within the chain, such as double bonds or hydroxyl groups, can influence molecular packing and the viscoelasticity of the interfacial film. researchgate.net

PropertyEffect of Increasing Hydrophobic Chain LengthSource
Critical Micelle Concentration (CMC) Decreases academie-sciences.frresearchgate.netresearchgate.net
Surface Activity Increases researchgate.netresearchgate.net
Micelle Size Increases academie-sciences.fr
Foamability & Foam Stability Varies; often decreases for very long chains researchgate.net

The hydrophilic head group is equally critical to surfactant performance. For N-acyl glycinates, the presence of an amide linkage and a terminal carboxyl group allows for specific interactions, such as hydrogen bonding. nih.govfrontiersin.org A key comparison is often made between sodium N-lauroyl glycinate (SLG) and sodium N-lauroyl sarcosinate (SLS), which differ only by a methyl group on the nitrogen atom in SLS. This small structural change in SLS blocks the potential for intermolecular hydrogen bonding that exists in SLG. bohrium.com This difference leads to distinct self-assembly behaviors; SLG tends to form unilamellar vesicles, whereas SLS typically forms smaller, spherical micelles. bohrium.com The ability of glycinate surfactants to form hydrogen bonds can result in stronger, more robust interfacial films compared to their sarcosinate counterparts. nih.govfrontiersin.org

Furthermore, the size and nature of the amino acid itself have a significant impact. For instance, at the same alkyl chain length (C12), sodium N-lauroyl glycinate was found to have better foamability and foam stability than sodium N-lauroyl phenylalaninate, demonstrating that even within amino acid surfactants, the specific head group structure is a key determinant of properties. researchgate.net Modifications like the addition of hydroxyethyl (B10761427) groups, as in the titular compound, can further alter properties such as solubility and interaction with other components in a formulation. acs.org

Mechanistic Investigations of Applied Functions

Scale Inhibition Mechanisms in Aqueous Systems

Sodium N-(2-hydroxyethyl)glycinate's potential as a scale inhibitor in aqueous systems can be understood by examining established principles of chemical inhibition. Organic molecules, particularly those containing heteroatoms like nitrogen and oxygen, can interfere with the formation and growth of scale deposits such as calcium carbonate or calcium sulfate (B86663). nih.govrsc.orgpsu.edu The efficacy of an inhibitor is often linked to its ability to adsorb onto a surface and alter the crystallization process. nih.govnih.gov The molecular structure of the N-(2-hydroxyethyl)glycinate anion, featuring a carboxylate group, a tertiary amine, and a hydroxyl group, provides several active sites for interaction with mineral scale precursors. nih.govwikipedia.org

Threshold Inhibition Theory

Threshold inhibition refers to the ability of a substoichiometric amount of an inhibitor to prevent the precipitation of a supersaturated salt solution. This mechanism is not based on chelation or sequestration, but rather on the inhibitor adsorbing onto the surfaces of newly formed crystal nuclei. google.com This adsorption blocks active growth sites, preventing the micro-crystals from developing into larger, problematic scale deposits. For this compound, the carboxylate and hydroxyl functional groups would be expected to adsorb onto the cationic sites (e.g., Ca²⁺) of the incipient crystals, disrupting the early stages of scale formation.

Crystal Growth Modification and Lattice Distortion

When scale formation does occur in the presence of an inhibitor, the inhibitor molecules can alter the typical crystal morphology. google.com By adsorbing onto specific faces of a growing crystal, the inhibitor disrupts the orderly addition of ions to the crystal lattice. This interference forces the crystal to grow in a distorted, irregular, and less stable manner. d-nb.info These distorted crystals are often more fragile and less adherent to surfaces. The N-(2-hydroxyethyl)glycinate anion can introduce this distortion by binding to the crystal surface, creating a physical barrier that hinders the regular geometric packing of ions. nih.gov

Dispersion and Anti-Aggregation Effects

In addition to hindering crystal growth, scale inhibitors can also function as dispersants. acs.org Once small crystals or colloidal particles have formed, the inhibitor molecules can adsorb onto their surfaces. The hydrophilic portions of the inhibitor, such as the carboxylate and hydroxyl groups of N-(2-hydroxyethyl)glycinate, would extend into the aqueous phase. This process can impart a negative charge to the particles, leading to electrostatic repulsion between them. This repulsion prevents the individual micro-crystals from aggregating into larger, cohesive scale masses, keeping them suspended in the bulk solution where they can be more easily removed. acs.orghamptonresearch.com

Influence of Chemical Structure and Molecular Weight on Inhibition Efficiency

Functional Groups : The N-(2-hydroxyethyl)glycinate molecule contains a carboxylate group (-COO⁻), a tertiary amine (-N-), and a hydroxyl group (-OH). These polar functional groups, rich in electron density, are crucial for adsorption onto the positively charged sites of mineral scale crystals. rsc.orgpsu.edu

Heteroatoms : The presence of oxygen and nitrogen heteroatoms is a common feature of effective organic inhibitors, as they act as the primary centers for the adsorption process. nih.gov

Molecular Weight : The molecular weight of this compound is 141.101 g/mol . While there is no universal rule, an inhibitor's size must be sufficient to effectively block crystal growth sites without hindering its solubility or transport to the active sites.

The table below summarizes the structural features of the N-(2-hydroxyethyl)glycinate anion and their expected role in scale inhibition based on general principles.

Structural FeaturePotential Role in InhibitionSource
Carboxylate Group (-COO⁻)Adsorption onto cationic sites of crystal nuclei; increases hydrophilicity for dispersion. rsc.orgpsu.edu
Tertiary Amine (-N<)Electron-rich center for adsorption; potential coordination site. nih.govnih.gov
Hydroxyl Group (-OH)Adsorption site; enhances water solubility and dispersive properties. psu.eduamazonaws.com

Buffering Action and pH Stability in Biochemical Systems

This compound is the sodium salt of N,N-bis(2-hydroxyethyl)glycine, an amino acid commonly known as Bicine (B94160). nih.govwikipedia.org In solution, the salt dissociates, and the N-(2-hydroxyethyl)glycinate anion acts as the functional buffering agent. unc.edu Bicine is one of the series of "Good's buffers," which were developed to be effective in the neutral to alkaline pH range, have high water solubility, and exhibit minimal interference with biological processes. vanderbilt.edunih.gov Maintaining a stable pH is critical for the structure and function of proteins and enzymes in biological systems. amazonaws.comunc.edu

Protonation Equilibria and Zwitterionic Behavior

The buffering capacity of N-(2-hydroxyethyl)glycinate stems from its zwitterionic character and its protonation equilibrium. vanderbilt.educhemicalbook.com A zwitterion is a molecule that contains both positive and negative charges. In the case of Bicine, the tertiary amino group can be protonated (acquiring a positive charge, -NH⁺-), and the carboxylic acid group can be deprotonated (acquiring a negative charge, -COO⁻). researchgate.netrsc.org

The buffering action is governed by the equilibrium between the protonated form (the weak acid, Bicine) and the deprotonated form (the conjugate base, bicinate anion). This equilibrium is quantified by the pKa value, which is the pH at which the concentrations of the acidic and basic forms are equal. unc.edu The pKa for Bicine is approximately 8.26 to 8.35 at room temperature, making it an effective buffer in the pH range of 7.6 to 9.0. wikipedia.orgchemicalbook.commerckmillipore.com

When a strong acid (H⁺) is added to a solution buffered with this compound, the deprotonated bicinate anion accepts a proton, forming the weak acid Bicine and thus resisting a drop in pH. dissolutiontech.com

C₆H₁₂NO₄⁻ + H⁺ ⇌ C₆H₁₃NO₄

Conversely, when a strong base (OH⁻) is added, the weak acid form (Bicine) donates a proton to neutralize the base, forming water and the bicinate anion, which resists a rise in pH. unc.edu

C₆H₁₃NO₄ + OH⁻ ⇌ C₆H₁₂NO₄⁻ + H₂O

The table below presents the key buffering parameters for Bicine, the parent acid of this compound.

ParameterValueTemperature (°C)Source
pKa8.3520 nih.govwikipedia.orgvanderbilt.edu
pKa8.2625 chemicalbook.commerckmillipore.com
Useful pH Range7.6 - 9.025 merckmillipore.com
ΔpKa/°C-0.018N/A vanderbilt.edu

Degradation and Environmental Transformation Pathways

Chemical Degradation Studies of Sodium N-(2-hydroxyethyl)glycinate

Chemical degradation encompasses processes that alter the molecular structure of this compound without the involvement of biological organisms. Key areas of investigation include its stability in aqueous environments and its reactivity towards oxidative species.

Hydrolysis, the reaction with water, is a primary degradation pathway for many organic compounds in the environment. Studies on the hydrolytic stability of related compounds provide insights into the behavior of this compound. For instance, the stability of similar surfactant structures is known to be pH-dependent, with optimal stability often observed in neutral to slightly alkaline conditions (pH 6-8). The hydrolysis of related compounds, such as Bicine (B94160) sodium salt, also demonstrates a dependence on pH. In the context of prodrug systems, the amide linkage in Bicine-drug conjugates has a half-life of over 3 hours in a phosphate (B84403) buffer at pH 7.4. The analysis of hydrolytic stability is often monitored using techniques like High-Performance Liquid Chromatography (HPLC).

Oxidative degradation involves the reaction of this compound with oxidizing agents that may be present in the environment, such as dissolved oxygen and reactive oxygen species. This process is a significant concern, particularly in applications like post-combustion CO2 capture where related amine compounds are used. researchgate.nethw.ac.uk

Research on analogous alkanolamines has shown that oxidative degradation can lead to the formation of a variety of products. researchgate.net The presence of oxygen in flue gas, typically at concentrations of 3-5%, can cause significant degradation of amine-based solvents. hw.ac.uk This degradation primarily occurs in the absorber at temperatures between 40-70°C and in the rich solvent at higher temperatures of 100-145°C. hw.ac.uk

The mechanisms of oxidative degradation can be complex, often involving the formation of primary degradation products like aldehydes, ammonia (B1221849), amines, amides, and carboxylic acids. researchgate.net These can then react further to form secondary degradation products. researchgate.net For example, a proposed mechanism for the oxidative degradation of monoethanolamine (MEA) involves several steps leading to various byproducts. uky.edu

Identification and Analysis of Degradation Products

Identifying the products formed during the degradation of this compound is essential for a complete understanding of its environmental impact. Various analytical techniques are employed for this purpose.

In studies of related compounds, degradation products are often identified and quantified using methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or other detectors like Refractive Index Detection (RID) and Diode Array Detection (DAD). hw.ac.uk For instance, HPLC/TOF-MS (Time-of-Flight Mass Spectrometry) has been used to identify and quantify thermal degradation products of MEA. uky.edu

Research on the degradation of a structurally related poly(aminoester) has identified N-hydroxyethyl glycinate (B8599266) esters and diketopiperazines as major degradation products under certain conditions. rsc.org The formation of these products was confirmed through 1H NMR spectroscopy. rsc.orgrsc.org

A study on the degradation of another related amine, 2-ethanolamine (MEA), identified a new degradation compound, N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]-acetamide (HEHEAA), among a total of 21 degradation products. sintef.no This highlights the potential for a wide range of degradation products to be formed.

Potential Degradation Product Analytical Method(s) for Identification Source of Information
N-hydroxyethyl glycinate esters1H NMR, HPLC/MS rsc.org
Diketopiperazines1H NMR rsc.org
N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]-acetamide (HEHEAA)Not specified sintef.no

Photochemical and Electrochemical Degradation Pathways

Beyond hydrolysis and oxidation, photochemical and electrochemical processes can also contribute to the degradation of this compound. Photochemical degradation involves the absorption of light energy, which can lead to the breaking of chemical bonds. Electrochemical degradation occurs through redox reactions at electrode surfaces.

Further research is needed to specifically elucidate the photochemical and electrochemical degradation pathways of this compound and to identify the resulting transformation products.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For sodium N-(2-hydroxyethyl)glycinate, DFT calculations are primarily applied to its anionic component, N-(2-hydroxyethyl)glycinate, also known as bicine (B94160). These calculations provide fundamental insights into the molecule's electronic properties and reactivity.

DFT studies have been employed to determine various quantum chemical indices for bicine and related glycine (B1666218) derivatives. researchgate.netnih.gov These indices, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are crucial for understanding the molecule's reactivity. A high EHOMO value indicates a strong electron-donating capacity, which is a key aspect of its chemical behavior, for instance, in its function as a corrosion inhibitor. mdpi.com Conversely, the ELUMO energy relates to the ability of a molecule to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability. acs.org

Electrostatic potential maps generated through DFT calculations illustrate the charge distribution within the molecule, highlighting the electron-rich regions, such as the carboxylate and hydroxyl groups, which are potential sites for interaction with other chemical species. researchgate.net By quantifying the electron density, reactivity profiles can be determined, which have revealed high ionization potential and chemical adaptability for related structures. researchgate.net

Commonly used functionals for these types of calculations include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and generalized gradient approximation (GGA) functionals like BOP, often paired with basis sets such as 6-31G or DNP (Double-Numeric basis with Polarization). nih.govresearchgate.net These computational setups offer a balance between accuracy and computational cost for modeling the electronic properties of such molecules. researchgate.net

Table 1: Calculated Quantum Chemical Indices for Bicine (N,N-bis(2-hydroxyethyl)glycine) (Note: The values can vary based on the specific computational method, basis set, and environment (gas phase vs. solvent) used in the calculation. The data below is illustrative of typical findings.)

Quantum Chemical ParameterTypical Calculated ValueSignificance
EHOMO (Highest Occupied Molecular Orbital Energy)~ -5.2 eVIndicates electron-donating ability
ELUMO (Lowest Unoccupied Molecular Orbital Energy)~ -0.5 eVIndicates electron-accepting ability
Energy Gap (ΔE = ELUMO - EHOMO)~ 4.7 eVRelates to chemical stability and reactivity
Ionization Potential (I)~ 5.2 eVEnergy required to remove an electron
Electron Affinity (A)~ 0.5 eVEnergy released when an electron is added

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, predominantly using DFT, provide deep mechanistic insights into the chemical reactions and interactions of this compound. These methods go beyond simple structural and electronic descriptions to map out entire reaction pathways and determine the energetics of intermediate and transition states.

A significant application of these calculations is in understanding reaction mechanisms at a fundamental level. huji.ac.ilresearchgate.net For example, in the study of corrosion inhibition, quantum chemical calculations help to elucidate whether the adsorption mechanism is primarily physical (physisorption), based on electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds through charge sharing or transfer between the inhibitor molecule and the metal surface. nih.gov By calculating the free energy of adsorption (ΔG°ads), researchers can distinguish between these mechanisms. nih.gov

These computational methods are also vital for studying degradation pathways. DFT calculations have been used to investigate the thermal and oxidative degradation of related alkanolamines, hypothesizing reaction pathways and identifying key intermediates. rsc.orgarxiv.org For instance, studies on monoethanolamine (a structural component of N-(2-hydroxyethyl)glycinate) have outlined mechanisms for the formation of various degradation products, which can proceed through radical or hydroperoxide intermediates. rsc.org Such theoretical studies are crucial for predicting the stability of the compound under various conditions and for designing strategies to prevent its degradation.

Quantum chemical calculations can also clarify the role of the solvent in chemical reactions. By using continuum solvation models or including explicit solvent molecules in the calculations, it is possible to model how the aqueous environment influences reaction energetics and mechanisms. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties of molecules, including NMR, IR, and Raman spectra. These predictions are invaluable for interpreting experimental data, assigning spectral peaks, and understanding how molecular structure and conformation relate to the observed spectrum.

NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. Furthermore, theoretical calculations can be applied to predict the ²³Na NMR chemical shift. The ²³Na chemical shift is sensitive to the ion's coordination environment, including ion-solvent and ion-ligand interactions, making its prediction useful for characterizing the state of the sodium ion in solution.

Vibrational Spectra (IR and Raman): Theoretical calculations are widely used to simulate the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities (IR) or activities (Raman), a theoretical spectrum can be generated. These calculations, usually performed at the DFT level, aid in the assignment of vibrational modes observed in experimental spectra. researchgate.netmdpi.com For a molecule like N-(2-hydroxyethyl)glycinate, this allows for the identification of characteristic vibrations of the carboxylate group, the C-N bond, the C-O bond of the hydroxyethyl (B10761427) groups, and the molecular backbone. Comparing calculated and experimental spectra can also help confirm the predominant conformation of the molecule in a given state. researchgate.net

Derivatives and Analogues: Advanced Synthesis and Structure Function Correlations

Design and Synthesis of Novel N-(2-hydroxyethyl)glycinate Analogues

The creation of new molecules based on the N-(2-hydroxyethyl)glycinate structure is a significant area of research, driven by the desire to enhance properties like chelation, surface activity, and biodegradability. Scientists modify the core N-(2-hydroxyethyl)glycinate molecule to develop novel analogues with tailored functionalities.

A primary synthetic strategy involves the reaction of N-(2-hydroxyethyl)glycine with fatty acid chlorides to produce long-chain N-acyl-N-(2-hydroxyethyl)glycinates. This acylation process yields anionic surfactants with varying alkyl chain lengths, which directly influences their performance in applications such as personal care products. Another approach is the synthesis of gemini (B1671429) surfactants. These complex molecules feature two N-(2-hydroxyethyl)glycinate units linked by a spacer. For instance, the reaction of bis(2-chloroethyl)ether with N-alkyl-N-hydroxyethyl-N-methylamine results in a cationic gemini surfactant with a hydroxyethyl (B10761427) group in its polar head. csic.es

Further synthetic exploration has led to the development of peptide nucleic acid (PNA) analogues. One method involves using N,N-(2-Hydroxyethyl),2-aminoethylamine as a starting material, which contains both primary and secondary amino groups and a hydroxyl group, allowing for the construction of a modified PNA backbone. google.com The synthesis of N-acetyl-N-(2-hydroxyethyl)glycine methyl ester has also been reported, which can be hydrolyzed to form N-acetyl-N-(2-hydroxyethyl)glycine. rsc.org

A straightforward synthesis of N-(2-hydroxyethyl)glycine itself involves the reaction of glyoxylic acid with ethanolamine (B43304) in the presence of a palladium on carbon catalyst, achieving a high yield. chemicalbook.com These varied synthetic routes highlight the versatility of the N-(2-hydroxyethyl)glycinate scaffold for creating a diverse range of functional molecules.

Table 1: Synthesis of N-(2-hydroxyethyl)glycinate Analogues

Analogue Synthetic Method Key Reactants
Long-chain N-acyl-N-(2-hydroxyethyl)glycinates Acylation N-(2-hydroxyethyl)glycine, Fatty acid chlorides
Cationic Gemini Surfactants Quaternization bis(2-chloroethyl)ether, N-alkyl-N-hydroxyethyl-N-methylamine csic.es
Peptide Nucleic Acid (PNA) Analogues Multi-step synthesis N,N-(2-Hydroxyethyl),2-aminoethylamine google.com
N-(2-hydroxyethyl)glycine Catalytic Hydrogenation Glyoxylic acid, Ethanolamine chemicalbook.com
N-acetyl-N-(2-hydroxyethyl)glycine methyl ester Ring-opening of morpholin-2-one Morpholin-2-one, Methanol rsc.org

Structure-Activity Relationship (SAR) Studies for Targeted Applications

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of N-(2-hydroxyethyl)glycinate and its analogues influences their function. These studies provide insights that guide the design of new compounds with optimized properties for specific applications.

For surfactant applications, the length of the hydrophobic alkyl chain and the nature of the hydrophilic headgroup are key determinants of performance. In cationic gemini surfactants containing a hydroxyethyl moiety, increasing the length of the alkyl chain enhances their ability to self-aggregate, while the presence of an oxygen atom in the spacer can increase the critical micelle concentration (CMC). csic.es The inclusion of a hydroxyethyl group in the polar head of these surfactants generally promotes self-aggregation. csic.es For glycine-based cationic surfactants, the surface activity is also dependent on the length of the hydrocarbon chain. researchgate.net

The chelating ability of N-(2-hydroxyethyl)glycinate is attributed to the nitrogen and oxygen atoms that can bind to metal ions. The presence of the hydroxyl group significantly enhances the metal-ion coordinating properties, leading to high formation degrees for metal complexes. researchgate.net In polymeric chelating agents, the ability of carboxylic acid groups to rotate freely, without being sterically hindered by the polymer backbone, is considered important for effective chelation. google.com

The biodegradability of these compounds is also a subject of SAR studies. For instance, the introduction of ester bonds into gemini surfactants can improve their biodegradability. researchgate.net However, some gemini surfactants have been found to be toxic to the microorganisms responsible for biodegradation. csic.es The chemical structure of N-(2-aminoethyl)-N-(2-hydroxyethyl) glycine (B1666218) derivatives, which includes an acyl chain, gives them both hydrophilic and hydrophobic properties, making them effective surfactants in various products. ontosight.ai

Table 2: Structure-Activity Relationships of N-(2-hydroxyethyl)glycinate Analogues

Structural Feature Impact on Activity/Property Targeted Application
Longer alkyl chain in gemini surfactants Enhanced self-aggregation csic.es Surfactants
Oxygen in gemini surfactant spacer Increased critical micelle concentration csic.es Surfactants
Hydroxyethyl group in polar head Promotes self-aggregation csic.es Surfactants
Hydroxyl group in chelating agents Enhanced metal-ion coordination researchgate.net Chelating Agents
Ester bonds in gemini surfactants Improved biodegradability researchgate.net "Green" Surfactants

Polymeric Forms of Hydroxyethylglycinates and Their Research Implications

The integration of hydroxyethylglycinate units into polymer structures has led to the development of advanced materials with unique and valuable properties. These polymeric forms are being explored for a wide range of applications, from environmental remediation to advanced biomedical uses.

One significant area of research is the creation of biodegradable polymers . wiley-vch.demdpi.comnih.gov Cationic poly(aminoester)s derived from N-hydroxyethylglycine are designed to be pH-responsive, degrading rapidly under specific conditions. rsc.org This "charge-altering" behavior is particularly relevant for the delivery of genetic material like mRNA, where the polymer protects the cargo at a lower pH and then degrades at a higher pH to release it inside a cell. rsc.org The degradation mechanism often involves intramolecular acyl shifts, leading to the formation of neutral diketopiperazines. rsc.org

Polymeric chelating agents represent another important application. wikipedia.org These polymers, which incorporate chelating groups into their structure, can be highly effective at binding and removing metal ions from aqueous solutions. google.com For example, polymers containing N,N-bis(2-hydroxyethyl)glycine (bicine) units have been investigated. nih.govsemanticscholar.org The efficiency of these polymeric chelators is influenced by the flexibility of the polymer backbone and the accessibility of the chelating functional groups. google.com Iron-binding polymers have been shown to inhibit the growth of cancer cells, highlighting their therapeutic potential. nih.gov

Furthermore, polymeric surfactants based on hydroxyethylglycinate structures are being developed. For instance, polymers of sodium bis-hydroxyethylglycinate coco-glucosides and lauryl-glucosides have been mentioned in the context of antimicrobial compositions. epo.org These polymeric surfactants can exhibit enhanced properties compared to their monomeric counterparts and are used in various formulations, including personal care products. google.com

The research into polymeric forms of hydroxyethylglycinates is a dynamic field with significant implications for materials science, medicine, and environmental technology. The ability to create polymers with tailored degradability, chelation capacity, and surface activity opens up a vast design space for new functional materials.

Table 3: Research Implications of Polymeric Hydroxyethylglycinates

Polymeric Form Research Implication Potential Application
pH-Responsive Cationic Poly(aminoester)s Controlled degradation and release of cargo rsc.org Gene delivery, Drug delivery rsc.org
Polymeric Chelating Agents Efficient removal of metal ions google.comwikipedia.org Water treatment, Bioremediation, Cancer therapy nih.gov
Polymeric Surfactants Enhanced surface activity and formulation benefits epo.orggoogle.com Personal care products, Antimicrobial compositions epo.org
Biodegradable Polyesters Creation of environmentally friendly materials wiley-vch.demdpi.comnih.gov Sustainable packaging, Biomedical implants

Future Research Directions and Emerging Paradigms in Sodium N 2 Hydroxyethyl Glycinate Research

Integration with Advanced Materials Science

The unique properties of sodium N-(2-hydroxyethyl)glycinate make it a compelling candidate for integration into advanced materials. Its chelating ability and potential as a corrosion inhibitor are of particular interest. Research is anticipated to focus on its incorporation into polymers and coatings to enhance their protective properties. For instance, its structural similarity to other amino acid-based corrosion inhibitors suggests its potential to form protective films on metal surfaces. at.ua

Future studies will likely investigate the performance of this compound in various corrosive environments and in combination with other materials to create synergistic effects. For example, its application as a component in "smart" coatings that can actively respond to environmental triggers to prevent corrosion is a promising area of exploration. The development of new composite materials where the glycinate (B8599266) derivative is covalently bonded or physically blended with polymers could lead to materials with enhanced thermal stability and mechanical properties. scirp.org

Role in Sustainable Chemical Processes

In the drive towards greener and more sustainable chemical processes, this compound is emerging as an environmentally benign alternative to conventional, non-biodegradable chelating agents like EDTA. patsnap.com Its biodegradability is a key advantage, reducing its environmental footprint and mitigating concerns about the long-term accumulation of persistent chemicals in aquatic systems. researchgate.netnih.gov

Future research will likely focus on optimizing the use of this compound in a variety of applications, including:

Detergents and Cleaning Agents: As a biodegradable builder and chelating agent, it can enhance cleaning efficiency by sequestering hard water ions. nih.gov

Agriculture: It can be used to improve the bioavailability of micronutrients in fertilizers, promoting plant growth. nih.govsprep.org

Phytoremediation: Its ability to chelate heavy metals could be harnessed to enhance the uptake of pollutants by plants from contaminated soils. nih.gov

The development of cost-effective and scalable synthesis routes for this compound will be crucial for its widespread adoption in these sustainable applications. google.com

Novel Analytical Method Development

The increasing use of this compound necessitates the development of robust and sensitive analytical methods for its detection and quantification in various matrices. While high-performance liquid chromatography (HPLC) is a commonly used technique, future research will aim to enhance its performance and explore alternative methods. sielc.comsielc.comgoogleapis.com

Advancements in analytical methodologies are expected in the following areas:

Chromatography: Development of new stationary phases and mobile phases for HPLC to improve separation efficiency and reduce analysis time. sielc.com The use of ultra-high-performance liquid chromatography (UPLC) for faster separations is also a promising avenue. sielc.comsielc.com

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (HPLC-MS) will enable highly sensitive and selective detection of the compound and its degradation products. hw.ac.uk

Spectroscopy: Techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) will continue to be important for structural elucidation and quality control. hw.ac.uk

Electrochemical Methods: The development of electrochemical sensors could offer a rapid and portable means of detecting this compound in field applications.

The table below summarizes some of the current and emerging analytical techniques for related compounds, which could be adapted for this compound.

Analytical TechniqueApplicationPotential Advantages
HPLC with UV-Vis Detection Quantification in formulations and environmental samplesGood for routine analysis, cost-effective. spectroscopyonline.com
HPLC with Evaporative Light Scattering Detection (ELSD) Analysis of non-UV absorbing compoundsUniversal detection for non-volatile analytes. hw.ac.uk
HPLC-Mass Spectrometry (HPLC-MS) Identification of degradation products and trace analysisHigh sensitivity and selectivity. hw.ac.uk
Capillary Electrophoresis with Diode Array Detection (CE-DAD) Simultaneous analysis of the parent compound and its byproductsHigh separation efficiency, small sample volume. hw.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessmentProvides detailed structural information. hw.ac.uk

Interdisciplinary Research Opportunities

The versatile nature of this compound opens up numerous opportunities for interdisciplinary research, bridging chemistry with biology, medicine, and environmental science.

Biomedical Applications: Its biocompatibility and chelating properties make it a candidate for use in drug delivery systems, as a stabilizer for biological molecules, and in the formulation of personal care products. ontosight.aispecialchem.com Research into its potential as a component of biocompatible hydrogels or as a cryoprotectant for cells and tissues is warranted.

Environmental Remediation: Beyond phytoremediation, it could be explored for use in soil washing techniques to remove heavy metal contaminants or in water treatment processes to sequester dissolved metal ions. nih.gov

Biotechnology: In biotechnology, it can serve as a component in buffer solutions for various biological experiments and in the synthesis of other valuable compounds. ontosight.aimdpi.com

The exploration of these interdisciplinary avenues will require collaboration between chemists, materials scientists, biologists, and engineers to fully realize the potential of this compound.

Q & A

Basic: What analytical techniques are recommended for characterizing the purity of sodium N-(2-hydroxyethyl)glycinate in synthetic chemistry?

To ensure purity, researchers should employ a combination of nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantifying impurities, and mass spectrometry (MS) to verify molecular weight. For hygroscopic samples, Karl Fischer titration is critical to assess water content. Cross-referencing spectral data with literature (e.g., PubChem entries ) and adhering to standardized experimental reporting (e.g., detailing synthesis steps and characterization in supplementary materials ) enhances reproducibility.

Advanced: How can discrepancies in CAS numbers or molecular structures of this compound across databases be resolved?

Discrepancies (e.g., CAS 139-41-3 vs. 68298-17-9 ) often arise from isomerism, salt forms, or naming conventions. Researchers should:

  • Cross-validate using regulatory databases (e.g., ECHA CLP listings ).
  • Perform X-ray crystallography or Fourier-transform infrared spectroscopy (FTIR) to confirm structural identity.
  • Consult IUPAC nomenclature guidelines to resolve naming ambiguities .

Basic: What safety protocols mitigate risks when handling this compound in labs?

Key protocols include:

  • Using nitrile gloves and goggles to prevent skin/eye contact (TCI safety ).
  • Working in fume hoods to avoid inhalation of decomposition products (e.g., formaldehyde ).
  • Storing the compound in airtight containers at <25°C to prevent degradation .
  • Emergency measures: Flush eyes with water for 15 minutes and seek medical attention for persistent irritation .

Advanced: How can formaldehyde release from this compound be quantified under varying conditions?

Design experiments to simulate environmental stressors:

  • High-performance liquid chromatography (HPLC) with UV detection at 360 nm (post-derivatization with acetylacetone ).
  • Adjust pH (4–9) and temperature (25–60°C) to study release kinetics.
  • Compare results against regulatory thresholds (e.g., EU’s 0.1% w/w formaldehyde limit ).

Basic: How does this compound’s buffering capacity impact biochemical assays?

As a zwitterionic buffer (pKa ~8.3), it stabilizes pH in enzyme assays (e.g., PCR). Key considerations:

  • Prepare solutions in CO₂-free water to avoid pH drift.
  • Calibrate using a pH meter with Tris buffer standards.
  • Validate buffer capacity via titrimetric analysis .

Advanced: What electrochemical methods elucidate this compound’s role in electrode reactions?

Use cyclic voltammetry to study redox behavior in 1.0 M glycinate solutions . Control experiments:

  • Vary scan rates (10–500 mV/s) to distinguish diffusion-controlled vs. surface reactions.
  • Introduce competing ligands (e.g., EDTA) to assess chelation effects.
  • Analyze data with Randles-Sevcik equation for kinetic insights.

Basic: How to ensure reproducibility in synthesizing this compound derivatives?

  • Document stoichiometry, reaction time, and temperature precisely (e.g., 70% Bisphenol A-GDMA/30% HEAA in resin cements ).
  • Use HPLC-MS to track byproducts.
  • Share detailed protocols in supplementary materials per journal guidelines .

Advanced: Can computational modeling predict this compound’s stability in aqueous solutions?

Combine density functional theory (DFT) and molecular dynamics (MD) to model hydrolysis pathways. Validate predictions with:

  • Accelerated stability testing (40°C/75% RH for 6 months).
  • LC-MS/MS to identify degradation products .

Basic: What regulatory constraints apply to this compound in cosmetic formulations?

Under EU regulations:

  • Maximum concentration: 0.5% in final products.
  • Formaldehyde release must be <0.1% w/w .
  • Include toxicological risk assessments in pre-market submissions .

Advanced: How to reconcile conflicting toxicity data on this compound’s sensitization potential?

Conduct meta-analyses of in vitro (e.g., KeratinoSens™) and in vivo (murine local lymph node assay) studies. Address confounding factors:

  • Purity of test samples (e.g., >97% vs. technical grade ).
  • Exposure duration (acute vs. chronic).
  • Use Hill criteria to assess causality in epidemiological data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.